molecular formula C11H22O2 B1253420 4,8-Dimethylnonanoic acid CAS No. 7540-70-7

4,8-Dimethylnonanoic acid

Cat. No.: B1253420
CAS No.: 7540-70-7
M. Wt: 186.29 g/mol
InChI Key: VZPIUNDOWLDCTC-UHFFFAOYSA-N
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Description

4,8-Dimethylnonanoic acid is a medium-chain branched fatty acid with the molecular formula C11H22O2 and an average molecular weight of 186.29 g/mol . This compound is classified as a 4,8-dimethylnonanoic acid, which is a nonanoic acid featuring methyl branches at the C-4 and C-8 positions . Its IUPAC Standard InChIKey is VZPIUNDOWLDCTC-UHFFFAOYSA-N . A primary area of investigation for this compound is its application as an anaplerotic molecule in the study of metabolic diseases. Research indicates that 4,8-Dimethylnonanoic acid (dMC9) is being evaluated as a potential anaplerotic therapy, particularly for conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency . Anaplerotic therapies work by replenishing intermediates in the Krebs cycle (TCA cycle), which is crucial for cellular energy production. Studies on MCAD-deficient fibroblasts have shown that 4,8-Dimethylnonanoic acid can be utilized by cells, leading to positive changes in oxygen consumption rate (OCR) parameters and an increase in mitochondrial protein lysine succinylation. This demonstrates that the compound can be effectively metabolized to produce succinyl-CoA, a key TCA cycle intermediate, even in the absence of functional MCAD enzyme . This research provides a strong rationale for further exploration of this medium branched-chain fatty acid as a potential therapeutic agent for metabolic disorders. The product is intended for research purposes only. 4,8-Dimethylnonanoic acid is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

7540-70-7

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4,8-dimethylnonanoic acid

InChI

InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)

InChI Key

VZPIUNDOWLDCTC-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCC(=O)O

Canonical SMILES

CC(C)CCCC(C)CCC(=O)O

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Metabolic Role

4,8-Dimethylnonanoic acid is involved in the metabolism of branched-chain fatty acids. It is an intermediate in the oxidation pathways of phytanic and pristanic acids, which are essential components of human diet and metabolism. Specifically, it is converted from 4,8-dimethylnonanoyl-CoA through various enzymatic reactions within peroxisomes and mitochondria, ultimately leading to energy production via beta-oxidation pathways .

Anaplerotic Therapy

Recent studies have explored the use of 4,8-dimethylnonanoic acid as an anaplerotic agent in treating metabolic disorders, particularly those related to fatty acid oxidation. Anaplerosis refers to the process of replenishing TCA cycle intermediates, which can be disrupted in conditions such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) and other long-chain fatty acid oxidation disorders.

  • Case Study : In a study involving fibroblasts from patients with VLCAD (Very Long Chain Acyl-CoA Dehydrogenase) deficiency, treatment with 4,8-dimethylnonanoic acid improved the profile of TCA cycle intermediates compared to other treatments. Notably, levels of succinate, malate, and glutamate were significantly elevated in treated cells .

Fatty Acid Oxidation Disorders

The compound has shown promise in preclinical models for enhancing mitochondrial function and energy homeostasis in conditions characterized by impaired fatty acid oxidation. Specifically, it has been evaluated alongside other medium-chain branched fatty acids for their potential benefits in restoring metabolic balance in deficient cell lines .

  • Research Findings : In experiments with MCAD-deficient mice treated with various medium-chain fatty acids including 4,8-dimethylnonanoic acid, there was a notable increase in plasma levels of relevant acylcarnitines, suggesting effective metabolism and potential therapeutic benefits .

Summary of Findings

Application AreaDescriptionKey Findings
MetabolismIntermediate in phytanic and pristanic acid oxidationInvolved in beta-oxidation pathways
Anaplerotic TherapyPotential treatment for fatty acid oxidation disordersImproved TCA cycle intermediates in deficient cell lines
Energy HomeostasisEnhances mitochondrial functionIncreased plasma acylcarnitine levels in treated models

Preparation Methods

Terpene Selection and Reaction Mechanism

The hydroformylation of terpenes such as allo-ocimene (C₁₀H₁₆) or myrcene (C₁₀H₁₆) is a well-documented industrial method. These terpenes undergo hydroformylation with synthesis gas (CO/H₂) in the presence of a cobalt-based catalyst (e.g., cobalt carbonyl) to yield 4,8-dimethylnonanal , which is subsequently oxidized to the carboxylic acid.

Reaction Conditions

  • Temperature : 125–150°C

  • Pressure : 3,000–5,500 psi

  • Catalyst : Cobalt carbonyl (Co₂(CO)₈) or Co-based complexes

  • Yield : ~70% for the aldehyde intermediate.

Mechanistic Steps

  • Coordination : Terpene binds to the cobalt catalyst.

  • Insertion : CO and H₂ insert into the Co–C bond.

  • Reductive Elimination : Formation of the aldehyde product.

Example
Allo-ocimene reacted with CO/H₂ (1:1 ratio) at 135°C and 4,000 psi for 2 hours produced 4,8-dimethylnonanal in 70% yield after distillation.

Catalytic Reduction of Oximes

Oxime Synthesis and Reduction

A multi-step approach involves converting 4-carboxylbenzaldehyde to its oxime derivative, followed by catalytic hydrogenation. This method is detailed in patent CN102791677B.

Steps

  • Oxime Formation :

    • 4-Carboxylbenzaldehyde reacts with hydroxylamine (NH₂OH) to form the oxime.

    • Solvent : Ethanol/water mixture.

    • Yield : >85%.

  • Catalytic Hydrogenation :

    • Catalyst : Pd/C (5–10% Pd loading).

    • Conditions : H₂ pressure (10–15 bar), room temperature.

    • Reduction : Oxime → Primary amine → Oxidation to acid.

Data Table

StepReagents/ConditionsYield (%)
OximationNH₂OH, EtOH/H₂O, 25°C85–90
HydrogenationPd/C, H₂, 10 bar75–80
OxidationKMnO₄, H₂O, 60°C90–95

Limitations

  • Requires careful pH control during neutralization to avoid byproducts.

Biological Synthesis via β-Oxidation

Peroxisomal Degradation of Pristanic Acid

In biological systems, pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) undergoes three cycles of β-oxidation in peroxisomes to produce 4,8-dimethylnonanoyl-CoA , which is hydrolyzed to 4,8-dimethylnonanoic acid.

Key Enzymes

  • Acyl-CoA oxidase : Initiates β-oxidation.

  • Thioesterase : Hydrolyzes CoA ester to free acid.

Applications

  • Studied in models of MCAD deficiency to restore mitochondrial function.

Data Table

SubstrateEnzyme SystemProductYield (%)
Pristanic acidPeroxisomal β-oxidation4,8-Dimethylnonanoyl-CoA60–70
4,8-DMN-CoAThioesterase4,8-Dimethylnonanoic acid>90

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScalability
HydroformylationHigh yield; industrial applicabilityHigh-pressure equipment requiredIndustrial
Catalytic ReductionMild conditions; precise controlMulti-step; costly catalystsLaboratory
Biological SynthesisEco-friendly; no toxic reagentsLow throughput; complex purificationResearch

Q & A

Basic Research: How can 4,8-dimethylnonanoic acid be synthesized and purified for laboratory use?

Methodological Answer:
Synthesis typically involves multi-step alkylation or esterification of nonanoic acid derivatives. For example, deuterated analogs of nonanoic acid (e.g., Nonanoic acid-6,6,7,7-d4) are synthesized via selective deuteration using catalytic hydrogen-deuterium exchange or Grignard reactions with deuterated reagents . Purification often employs fractional distillation under reduced pressure or preparative HPLC, with purity verified via gas chromatography-mass spectrometry (GC-MS). Isotopic labeling protocols (e.g., 99 atom% D in Nonanoic-9,9,9-d3 acid) require rigorous exclusion of moisture and oxygen to prevent isotopic dilution .

Basic Research: What analytical techniques are critical for structural elucidation of 4,8-dimethylnonanoic acid and its derivatives?

Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves branching and methyl group positions. For stereochemical confirmation, electronic circular dichroism (ECD) coupled with computational modeling (e.g., TD-DFT) determines absolute configurations, as demonstrated for structurally related cyclohexene derivatives with 4,8-dimethyldeca-4,8-dienoic acid side chains . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides accurate molecular weight and fragmentation patterns .

Advanced Research: How can researchers investigate the bioactivity of 4,8-dimethylnonanoic acid in antimicrobial assays?

Methodological Answer:
Bioactivity studies often use disk diffusion or microdilution assays against Gram-positive/negative bacteria. For example, compounds with 4,8-dimethylated fatty acid chains exhibited antibacterial activity in dose-response experiments (0.1–100 µg/mL), with minimum inhibitory concentrations (MICs) determined via optical density measurements . Mechanistic studies may involve membrane permeability assays (e.g., propidium iodide uptake) or transcriptional profiling to identify target pathways. Synergy with commercial antibiotics can be tested using checkerboard assays .

Advanced Research: What methodologies are suitable for detecting 4,8-dimethylnonanoic acid in environmental samples?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) is optimal for trace analysis. For perfluoroalkyl analogs (e.g., 4,8-Dioxa-3H-perfluorononanoic acid), EPA Method 537.1 recommends using isotopically labeled internal standards (e.g., ¹³C-PFAS) to correct matrix effects . Quantitation limits as low as 0.1 ng/L are achievable in water samples. For biodegradation studies, stable isotope probing (SIP) with ¹³C-labeled 4,8-dimethylnonanoic acid tracks metabolic pathways .

Data Contradiction: How should discrepancies in isotopic purity vs. natural abundance of 4,8-dimethylnonanoic acid be resolved?

Methodological Answer:
Contradictions may arise when comparing synthetic deuterated analogs (e.g., 98 atom% D in Nonanoic-d17 acid ) with naturally occurring compounds. Researchers must validate isotopic purity via isotopic ratio mass spectrometry (IRMS) and account for natural isotope effects in kinetic or metabolic studies. For example, deuterium kinetic isotope effects (DKIEs) in enzymatic assays require normalization using control reactions with non-deuterated substrates .

Advanced Research: What computational tools are used to model the physicochemical properties of 4,8-dimethylnonanoic acid?

Methodological Answer:
Density functional theory (DFT) calculations predict logP (lipophilicity), pKa, and solubility. Software like COSMO-RS simulates solvent interactions, while molecular dynamics (MD) models membrane permeability. For example, branched methyl groups in 4,8-dimethylnonanoic acid reduce solubility in polar solvents, validated experimentally via shake-flask partitioning . Quantitative structure-activity relationship (QSAR) models further correlate structural features (e.g., methyl branching) with bioactivity .

Basic Research: How can researchers ensure reproducibility in synthesizing 4,8-dimethylnonanoic acid derivatives?

Methodological Answer:
Standardized protocols for reaction conditions (temperature, catalyst loading, and solvent purity) are critical. For instance, deuterated analogs require anhydrous solvents and argon atmospheres to prevent proton contamination . Batch-to-batch variability is minimized using automated synthesis platforms with real-time NMR monitoring. Purity must be confirmed via orthogonal methods (e.g., GC-MS and ¹H NMR) before biological or environmental applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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